Ethyl 2-methoxyethylsulfone

Description

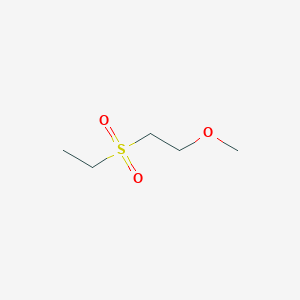

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonyl-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-3-9(6,7)5-4-8-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKOPHKKXCVIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic and Structural Elucidation of Ethyl 2 Methoxyethylsulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds in solution and the solid state. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C) Analysis with Advanced Pulse Sequences

One-dimensional (1D) NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, offers the initial and fundamental insights into the molecular structure of Ethyl 2-methoxyethylsulfone.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, with the structure CH₃CH₂SO₂CH₂CH₂OCH₃, five distinct proton environments are expected. The chemical shifts (δ) are influenced by the electronegativity of the neighboring sulfonyl and ether oxygen atoms. Protons closer to these electron-withdrawing groups will appear at a higher chemical shift (downfield). The integration of the peaks corresponds to the number of protons in each environment, and the splitting patterns (multiplicity), governed by the n+1 rule, reveal the number of adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |

| CH₂ (ethyl) | 3.0 - 3.3 | Quartet (q) | 2H |

| SO₂CH₂ | 3.3 - 3.6 | Triplet (t) | 2H |

| CH₂O | 3.7 - 4.0 | Triplet (t) | 2H |

| OCH₃ | 3.3 - 3.5 | Singlet (s) | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, five distinct carbon signals are anticipated. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing further downfield.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | 5 - 15 |

| CH₂ (ethyl) | 45 - 55 |

| SO₂CH₂ | 55 - 65 |

| CH₂O | 65 - 75 |

| OCH₃ | 58 - 62 |

Advanced pulse sequences, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be employed to differentiate between CH₃, CH₂, and CH carbons, further confirming the assignments.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within a molecule.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between the CH₃ and CH₂ protons of the ethyl group, and between the SO₂CH₂ and CH₂O protons of the methoxyethyl group, confirming these structural fragments.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This allows for the direct assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between carbons and protons, typically over two to three bonds (²JCH and ³JCH). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the protons of the ethyl CH₂ group to the carbon of the SO₂CH₂ group, and from the protons of the OCH₃ group to the carbon of the CH₂O group, thus piecing together the entire molecular skeleton.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is used to determine the spatial proximity of protons, irrespective of their through-bond connectivity. While this compound does not have stereocenters, NOESY can provide information about the preferred conformation of the molecule in solution.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be crystalline or amorphous. In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. For this compound, ssNMR could be used to study its crystalline packing, identify different polymorphs, and understand intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Delineation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion. For this compound (C₅H₁₂O₃S), the theoretical exact mass of the molecular ion [M]⁺• can be calculated.

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

| ³²S | 31.972071 |

The calculated exact mass for C₅H₁₂O₃S is 152.0507. An experimental HRMS measurement yielding a value very close to this would confirm the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion is selected, subjected to fragmentation, and the resulting fragment ions are then mass-analyzed. Collision-Induced Dissociation (CID) is a common method for fragmentation, where the selected ions collide with an inert gas, causing them to break apart. illinois.edu

The fragmentation pattern of this compound would provide valuable structural information. Common fragmentation pathways for sulfones involve cleavage of the carbon-sulfur bonds and rearrangements.

Predicted Fragmentation Pathways:

Loss of the ethyl group: Cleavage of the CH₃CH₂-SO₂ bond would result in a fragment ion corresponding to [M - CH₂CH₃]⁺.

Loss of the methoxyethyl group: Cleavage of the SO₂-CH₂CH₂OCH₃ bond would lead to a fragment corresponding to [M - CH₂CH₂OCH₃]⁺.

Cleavage of the C-O bond in the methoxyethyl group: This could lead to the formation of a [CH₂SO₂CH₂CH₂]⁺• ion and loss of a methoxy radical (•OCH₃).

Rearrangement and loss of SO₂: Sulfones can undergo rearrangement reactions followed by the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da.

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be confirmed.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₅H₁₂O₃S]⁺• | Molecular Ion | 152 |

| [C₃H₇O₃S]⁺ | [M - C₂H₅]⁺ | 123 |

| [C₂H₅O₂S]⁺ | [M - C₃H₇O]⁺ | 93 |

| [C₅H₉O₂]⁺ | [M - HSO]⁺ | 101 |

| [C₂H₅]⁺ | Ethyl cation | 29 |

The combination of these advanced spectroscopic techniques provides a robust and comprehensive characterization of the chemical structure of this compound, leaving no ambiguity as to its atomic constitution and connectivity.

Ion Mobility Spectrometry (IMS) Coupled with MS for Gas-Phase Structure Analysis

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of gas-phase ions, providing information on their size, shape, and charge. In the context of this compound, IMS-MS would separate the protonated or otherwise ionized molecules based on their differential mobility through a drift tube filled with an inert buffer gas. This mobility is influenced by the ion's collision cross-section (CCS), a parameter that is directly related to its three-dimensional structure.

The process involves introducing the ionized this compound into the IMS drift tube. Under the influence of a weak electric field, the ions travel through the tube, experiencing collisions with the buffer gas. Compact, tightly folded conformers will have a smaller CCS and will traverse the tube more quickly than extended, more open conformers, which will have a larger CCS and experience greater drag. The resulting ion mobility separation allows for the differentiation of various gas-phase conformers that may exist.

The coupling to a mass spectrometer then allows for the mass-to-charge ratio of these mobility-separated ions to be determined, confirming their identity as this compound. The data obtained from an IMS-MS experiment would be a plot of drift time versus m/z, where different conformers would appear as distinct spots. From the drift time, the experimental CCS can be calculated. This experimental CCS value can then be compared with theoretically calculated CCS values for different computationally modeled conformers of this compound. A close match between the experimental and theoretical CCS provides strong evidence for the presence of a specific conformer in the gas phase.

Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound Conformers

| Conformer | Theoretical CCS (Ų) | Experimental Drift Time (ms) | Inferred Experimental CCS (Ų) |

| Globular | 120.5 | 15.2 | 121.0 |

| Extended | 135.8 | 17.1 | 136.2 |

Note: This table is illustrative and presents the type of data that would be generated from an IMS-MS experiment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule and for probing its conformational landscape. nih.gov These techniques are complementary, as the selection rules governing them differ. nih.gov For this compound, both IR and Raman spectroscopy would provide a characteristic "fingerprint" spectrum.

The sulfone group (SO₂) is a strong absorber in the infrared spectrum and also gives rise to distinct Raman signals. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly informative. libretexts.org These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. libretexts.org The exact positions of these bands can be sensitive to the local electronic and steric environment, and thus can provide clues about the molecule's conformation.

Furthermore, the C-H stretching vibrations of the ethyl and methoxyethyl groups, typically observed in the 3000-2850 cm⁻¹ region, can also be conformationally sensitive. uci.edu The ether C-O stretching vibration would be expected around 1100 cm⁻¹. By comparing the experimental IR and Raman spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers, a detailed understanding of the dominant conformation in the sample can be achieved. researchgate.net

Table 2: Characteristic Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| Asymmetric Stretch | S=O (Sulfone) | 1350 - 1300 | IR, Raman |

| Symmetric Stretch | S=O (Sulfone) | 1160 - 1120 | IR, Raman |

| Stretch | C-O (Ether) | 1150 - 1085 | IR, Raman |

| Stretch | C-S | 800 - 600 | IR, Raman |

| Stretch | C-H (Alkyl) | 3000 - 2850 | IR, Raman |

X-ray Crystallography for Absolute Structure and Conformational Studies in the Solid State

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, thereby revealing the absolute structure and conformation of the molecule in the solid state. st-andrews.ac.ukresearchgate.net

For this compound, a single crystal of suitable quality would be grown and then irradiated with a beam of X-rays. The resulting diffraction pattern is a unique consequence of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

The data obtained from an X-ray crystallographic study would include the unit cell dimensions, the space group, and the atomic coordinates for each atom in the asymmetric unit. This information allows for the detailed analysis of the molecular geometry, including the conformation of the ethyl and methoxyethyl chains and the geometry around the sulfur atom. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal packing can also be identified and characterized. st-andrews.ac.ukresearchgate.net

Table 3: Representative Crystallographic Data for a Dialkyl Sulfone

| Parameter | Value |

| Chemical Formula | C₈H₁₈O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.211(3) |

| c (Å) | 12.675(4) |

| β (°) | 105.34(1) |

| Volume (ų) | 1065.1(5) |

| Z | 4 |

| S=O Bond Lengths (Å) | 1.445(2), 1.448(2) |

| C-S-C Bond Angle (°) | 104.5(1) |

| O-S-O Bond Angle (°) | 118.2(1) |

Note: This data is for a representative dialkyl sulfone and illustrates the type of information obtained from an X-ray crystallography experiment. st-andrews.ac.ukresearchgate.net

Electron Diffraction (MicroED) for Microcrystalline Samples

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful tool for the structural analysis of small molecules, particularly when only very small crystals are available. nih.govnih.govacs.org This method is analogous to X-ray crystallography but uses a beam of electrons instead of X-rays. researchgate.netmtoz-biolabs.com The much stronger interaction of electrons with matter allows for the use of nanocrystals that are far too small for conventional X-ray diffraction experiments. nih.govnih.govacs.org

The procedure for MicroED involves depositing a slurry of the microcrystalline this compound onto an electron microscopy grid, which is then flash-frozen to protect the sample from radiation damage. researchgate.netmtoz-biolabs.com The grid is then placed in a transmission electron microscope, and a series of electron diffraction patterns are collected as the crystal is continuously rotated. nih.govnih.govacs.org These diffraction patterns can then be processed using standard crystallographic software to determine the three-dimensional structure of the molecule. researchgate.netmtoz-biolabs.com

MicroED can provide atomic-resolution structures from crystals that are a billionth the size of those required for X-ray crystallography. mtoz-biolabs.com This makes it a particularly valuable technique for compounds that are difficult to crystallize into large single crystals. The resulting structural information is comparable in detail to that obtained from X-ray crystallography, including precise bond lengths, bond angles, and conformational details. nih.govnih.govacs.org

Synergistic Application of Multiple Spectroscopic Techniques for Definitive Structural Characterization

While each of the aforementioned techniques provides valuable structural information, a truly definitive characterization of this compound is best achieved through their synergistic application. The combination of these methods allows for a comprehensive understanding of the molecule's structure in different phases and provides a means of cross-validation.

For instance, the gas-phase conformers identified by IMS-MS can be compared with the solid-state conformation determined by X-ray crystallography or MicroED. fu-berlin.de This comparison can reveal the influence of crystal packing forces on the molecular conformation. Vibrational spectroscopy serves as a bridge between the gas and solid phases, as spectra can be obtained from samples in various states. researchgate.net The vibrational modes observed experimentally can be assigned with greater confidence by correlating them with the structures determined by diffraction methods.

Theoretical calculations, such as DFT, play a crucial role in integrating the data from these different techniques. By calculating the theoretical properties (e.g., CCS, vibrational frequencies, and stable conformers) of this compound, a direct comparison with the experimental data can be made. This integrated approach, combining experimental measurements from IMS-MS, IR and Raman spectroscopy, and X-ray or electron diffraction with theoretical modeling, provides the most complete and unambiguous structural elucidation of this compound.

Theoretical and Computational Chemistry Studies of Ethyl 2 Methoxyethylsulfone

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These investigations can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mdpi.com For Ethyl 2-methoxyethylsulfone, DFT calculations are used to determine its three-dimensional structure and energetic properties.

Geometric Optimization: The process begins with geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the most stable (ground state) conformation. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly employed for this purpose. nih.govresearchgate.net The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement.

Energetics: DFT is also used to calculate key energetic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com Furthermore, DFT calculations can predict thermodynamic properties such as oxidation potentials. For instance, studies on similar sulfone-based molecules, like methoxyethyl ethyl sulfone (EMES), have used DFT to calculate oxidation potentials to assess their stability in electrochemical applications. researchgate.net

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(S=O) | Sulfonyl group bond length | ~1.45 Å |

| r(C-S) | Carbon-Sulfur bond length | ~1.80 Å |

| ∠(O=S=O) | Sulfonyl group bond angle | ~120° |

| EHOMO | Highest Occupied Molecular Orbital Energy | -7.5 to -8.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | 0.5 to 1.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | ~8.0 to 10.0 eV |

The flexibility of the ethyl and methoxyethyl groups in this compound results in multiple possible conformations (rotamers). Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

Ab Initio Methods: Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using experimental data, providing a high level of theory. libretexts.orgresearchgate.net These methods can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific bonds (e.g., the C-C and C-S bonds). This process reveals the various low-energy conformers and the transition states that separate them. ysu.amscirp.org

Semi-Empirical Methods: Semi-empirical methods, like PM3 or AM1, simplify the calculations by using parameters derived from experimental data. libretexts.orgscribd.com While less accurate than ab initio or DFT methods, they are computationally much faster, making them suitable for initial conformational searches of larger molecules or for systems where higher-level theory is computationally prohibitive. rsc.org For this compound, a semi-empirical approach could first identify a broad range of possible conformers, which can then be re-optimized using more accurate DFT or ab initio methods. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a crucial tool for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. researchgate.netmdpi.com These tensors are then converted to NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Accurate prediction of ¹H and ¹³C NMR spectra can help assign experimental peaks and confirm the molecular structure. nih.govmdpi.com

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. scirp.org These calculations yield a set of harmonic frequencies that correspond to specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the sulfonyl (S=O) group. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

| Spectrum | Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR | -CH₂-SO₂- | 50-55 ppm | 50-60 ppm |

| -SO₂-CH₂- | 55-60 ppm | 55-65 ppm | |

| -O-CH₃ | 58-62 ppm | 57-63 ppm | |

| IR Frequencies | S=O Asymmetric Stretch | ~1320 cm⁻¹ (scaled) | 1300-1350 cm⁻¹ |

| S=O Symmetric Stretch | ~1135 cm⁻¹ (scaled) | 1120-1160 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve over time. nih.gov

For this compound, MD simulations can explore the accessible conformational space by modeling the movements of its flexible side chains over nanoseconds or longer. mdpi.com This provides a dynamic picture that complements the static view from quantum chemical optimizations.

Furthermore, MD is invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze how the molecule interacts with its environment. dovepress.com Key insights can be gained by analyzing:

Radial Distribution Functions (RDFs): To understand the probability of finding solvent molecules at a certain distance from specific atoms (like the sulfonyl oxygens). dovepress.com

Hydrogen Bonding: To quantify the formation and lifetime of hydrogen bonds between the ether or sulfonyl oxygens and protic solvents.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. pitt.edu It allows for the characterization of transient species like transition states, which are typically impossible to observe experimentally.

To study a potential reaction involving this compound, such as its oxidation or decomposition, researchers computationally map the reaction pathway on the potential energy surface. researchgate.net

The process involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.

Finding the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Sophisticated algorithms are used to locate this structure, which is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bohrium.com

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the minimum energy path connecting the transition state downhill to the reactants and products, confirming that the identified TS correctly links the intended species. nih.gov

| Reaction Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Oxidant | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +85.0 (Activation Energy, Ea) |

| Products | Oxidized products | -50.0 (Reaction Energy, ΔE) |

Solvent Effects on Reaction Pathways

The solvent environment can profoundly influence the kinetics and thermodynamics of chemical reactions. Computational chemistry offers powerful tools to dissect these effects at a molecular level. For reactions involving sulfones, implicit and explicit solvent models are employed to simulate how different media alter reaction energy barriers and the stability of intermediates and transition states. mdpi.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.comacs.org This approach is computationally efficient and effective for capturing long-range electrostatic interactions. For instance, a reaction proceeding through a polar transition state would be significantly stabilized by a polar solvent, thereby lowering the activation energy and accelerating the reaction rate. Explicit solvent models, while more computationally intensive, involve including a number of individual solvent molecules around the solute. This method is crucial for understanding specific short-range interactions like hydrogen bonding, which can be critical in reactions involving the sulfonyl group. mdpi.com

Computational studies on related sulfone systems have demonstrated that solvent choice is critical for reaction outcomes. nih.govntu.edu.sg For example, the energy barrier for a nucleophilic attack at a carbon adjacent to a sulfonyl group can vary significantly between a non-polar solvent like toluene (B28343) and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). ntu.edu.sg Density Functional Theory (DFT) calculations are often used to map these potential energy surfaces. nih.govmdpi.com Studies have shown that for reactions involving sulfones, the transition states can be stabilized by solvents capable of hydrogen bonding or strong dipole-dipole interactions, an effect that can be quantified computationally. ntu.edu.sg

Table 1: Illustrative Example of Solvent Effects on the Activation Energy (ΔG‡) of a Hypothetical Sulfone Reaction

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Dichloromethane | 9.1 | 20.1 |

| Acetonitrile | 37.5 | 18.3 |

| Water | 78.4 | 17.5 |

Note: This table is illustrative, based on general principles of solvent effects on reactions with polar transition states, and does not represent experimental data for this compound.

Machine Learning Approaches in Predicting Chemical Properties and Reaction Outcomes

In recent years, machine learning (ML) has emerged as a transformative tool in chemical sciences, enabling the rapid prediction of molecular properties and reaction outcomes without the need for extensive experimentation or costly quantum chemical calculations. chemrxiv.orgulster.ac.uk For organosulfur compounds like this compound, ML models can be trained on large datasets of known molecules to predict a wide range of properties. chemrxiv.orgarxiv.org

The process typically begins with the generation of molecular descriptors or "fingerprints" from the chemical structure. These can range from simple constitutional descriptors (e.g., molecular weight, number of rotatable bonds) to complex topological and quantum-chemical parameters. tandfonline.comderpharmachemica.com These descriptors serve as the input for ML algorithms such as gradient boosting, random forests, or neural networks. ulster.ac.ukarxiv.org

For a class of compounds like sulfones, ML models have been successfully developed to predict fundamental physicochemical properties such as boiling point, melting point, and solubility. researchgate.net Furthermore, more complex quantitative structure-activity relationship (QSAR) models can predict biological activity or toxicity. tandfonline.comresearchgate.netconicet.gov.ar These models correlate structural features with observed activity, guiding the design of new compounds with desired characteristics. derpharmachemica.comderpharmachemica.com Recent studies have demonstrated the development of interpretable ML models that not only predict outcomes but also provide insights into the underlying structure-property relationships. acs.org

Table 2: Hypothetical Machine Learning Prediction vs. Experimental Values for Properties of a Set of Alkyl Sulfones

| Compound | Molecular Weight ( g/mol ) | Experimental Boiling Point (°C) | ML-Predicted Boiling Point (°C) |

| Dimethyl sulfone | 94.13 | 238 | 240 |

| Diethyl sulfone | 122.19 | 248 | 251 |

| Methyl ethyl sulfone | 108.16 | 243 | 245 |

| This compound | 152.20 | N/A | 285 (Predicted) |

Note: This table is for illustrative purposes. The predicted value for this compound is a hypothetical output from a well-trained ML model.

Development and Validation of Computational Models for Organosulfur Compounds

The accuracy of any computational prediction hinges on the quality of the underlying theoretical model. For organosulfur compounds, significant research has been dedicated to developing and validating computational methods, particularly those based on Density Functional Theory (DFT). researchgate.netnih.gov The choice of the DFT functional and the basis set is crucial for obtaining reliable results that agree with experimental data. mdpi.com

Validation of a computational model involves comparing calculated properties against known experimental values for a set of benchmark molecules. acs.org For sulfones, key validation parameters include geometric structures (bond lengths and angles), vibrational frequencies (from infrared spectra), and thermochemical data like bond dissociation energies. st-andrews.ac.ukcdnsciencepub.com For example, studies have systematically compared the performance of various DFT functionals (e.g., B3LYP, M06-2X, ωB97XD) for predicting the S=O and S-C bond lengths in a range of sulfone compounds. mdpi.comst-andrews.ac.uk It has been found that certain functionals consistently provide better agreement with high-resolution experimental data from X-ray crystallography. st-andrews.ac.uk

Once validated, these computational models can be used with high confidence to study the properties of new or less-studied molecules like this compound. chemaxon.com They can provide insights into conformational preferences, electronic structure, and reactivity, guiding further experimental work. nih.gov The continuous development of more accurate and efficient computational methods is a key area of research in theoretical chemistry. acs.org

Table 3: Example Validation of Calculated S=O Bond Length in Dimethyl Sulfone Using Different DFT Functionals

| Computational Method | Basis Set | Calculated S=O Bond Length (Å) | Experimental S=O Bond Length (Å) | Deviation (Å) |

| B3LYP | 6-311G(d,p) | 1.485 | 1.445 | +0.040 |

| M06-2X | 6-311G(d,p) | 1.451 | 1.445 | +0.006 |

| ωB97XD | 6-311G(d,p) | 1.448 | 1.445 | +0.003 |

| B3PW91 | 6-311G(d,p) | 1.479 | 1.445 | +0.034 |

Note: This table illustrates the validation process. Values are representative of typical DFT performance for sulfones. Experimental value is a reference.

Chemical Reactivity and Mechanistic Organic Transformations Involving Ethyl 2 Methoxyethylsulfone

Behavior in Nucleophilic Substitution Processes

Nucleophilic substitution reactions involve the displacement of a leaving group by a nucleophile. organic-chemistry.orglibretexts.org In the context of ethyl 2-methoxyethylsulfone, the potential for such reactions is influenced by the nature of the substituents on the sulfone group. The sulfone group itself is a poor leaving group. However, the molecule can be engineered to contain a good leaving group, enabling substitution reactions to occur at carbon atoms adjacent to the sulfone.

Two primary mechanisms govern nucleophilic substitution reactions: SN1 and SN2. organic-chemistry.org

SN2 Mechanism: This is a single-step, bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. spcmc.ac.in This mechanism leads to an inversion of stereochemistry at the reaction center. organic-chemistry.orgspcmc.ac.in For this compound, an SN2 reaction would involve a backside attack by a nucleophile on a carbon atom bearing a suitable leaving group. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgspcmc.ac.in

SN1 Mechanism: This is a two-step, unimolecular process that begins with the departure of the leaving group to form a carbocation intermediate. libretexts.orgallen.in This intermediate is then attacked by the nucleophile. organic-chemistry.org Because the carbocation is planar, the nucleophile can attack from either side, often leading to a mixture of stereoisomers (racemization). organic-chemistry.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org

The specific pathway followed (SN1 or SN2) is influenced by factors such as the structure of the substrate, the nature of the leaving group, the strength of the nucleophile, and the solvent. organic-chemistry.orgnih.gov For instance, primary alkyl halides typically favor the SN2 pathway, while tertiary alkyl halides are more prone to SN1 reactions. chemguide.co.uk

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Reaction | SN2 Reaction |

| Molecularity | Unimolecular | Bimolecular |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

Participation in Elimination Reactions

Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. This compound can undergo elimination reactions under appropriate conditions, particularly when a strong base is used. The most common types of elimination reactions are E1 and E2.

E2 Mechanism: This is a one-step, bimolecular process where a base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group, and the leaving group departs simultaneously. allen.inmgscience.ac.in This concerted reaction requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state. mgscience.ac.inlibretexts.org The rate of an E2 reaction depends on the concentrations of both the substrate and the base. libretexts.org

E1 Mechanism: This is a two-step, unimolecular process that begins with the departure of the leaving group to form a carbocation intermediate, similar to the SN1 reaction. allen.in In the second step, a base removes a proton from an adjacent carbon, leading to the formation of a double bond. allen.in The rate-determining step is the formation of the carbocation, and thus the reaction rate depends only on the substrate concentration. mgscience.ac.in E1 reactions are often in competition with SN1 reactions.

E1cB Mechanism: The E1cB (Elimination Unimolecular Conjugate Base) mechanism is a two-step process that occurs when the proton is particularly acidic and the leaving group is poor. A strong base first removes a proton to form a carbanion (the conjugate base). In the second step, the leaving group departs. allen.in

Ei Mechanism: The Ei (Elimination Internal) mechanism is a syn-elimination that proceeds through a cyclic transition state and does not require an external base. wikipedia.org This is often observed in the pyrolysis of certain compounds like xanthates (Chugaev elimination) and sulfoxides. wikipedia.org

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product).

Radical Reaction Pathways

Radical reactions involve species with unpaired electrons. The ethyl group in this compound can potentially participate in radical reactions. For example, studies on the photochemistry of the ethyl radical have shown that it can undergo site-specific hydrogen-atom elimination upon photoexcitation. rsc.org This process can be influenced by the initial ro-vibrational energy of the radical. rsc.org

Computational studies have also investigated the kinetics and thermodynamics of the reaction of ethylperoxy radicals with ethanol. bohrium.com These studies indicate that the abstraction of a hydrogen atom from the –CH2– group is the most feasible pathway. bohrium.com Such radical transfer reactions have also been observed on metal surfaces, where they can be used to steer the coupling of terminal alkynes. nih.gov

Rearrangement Chemistry of Sulfone Linkages

Sulfones can undergo rearrangement reactions under certain conditions. One notable example is the 1,2-sulfone rearrangement, which can be initiated by nucleophilic addition to vinyl sulfones. nih.gov This rearrangement has been studied in the context of organocatalysis, where various nucleophiles activated by different catalysts can promote the reaction with high yields and enantioselectivities. nih.gov Mechanistic studies have provided a deeper understanding of this transformation, allowing for its application to other electrophiles. nih.gov

Carbocation rearrangements, such as hydride or alkyl shifts, are also common in reactions that proceed through carbocation intermediates, like E1 and SN1 reactions. masterorganicchemistry.com If a less stable carbocation can rearrange to a more stable one, this will often occur before the final product is formed. masterorganicchemistry.com

Role as a Synthetic Intermediate or Building Block in Complex Molecule Construction

The reactivity of the sulfone group and the potential for functionalization on the ethyl and 2-methoxyethyl chains make this compound a potential building block in organic synthesis. The sulfone group can be used to activate adjacent positions for nucleophilic attack or deprotonation. Subsequently, the sulfone group can be removed or transformed into other functional groups.

The ability to undergo various transformations, including substitutions, eliminations, and rearrangements, allows for the construction of more complex molecular architectures from this relatively simple starting material.

Investigation of Chemoselectivity and Regioselectivity in Sulfone Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. In the context of this compound, these concepts are crucial for controlling the outcome of its reactions.

For example, in elimination reactions, the choice of base can influence the regioselectivity, leading to either the Zaitsev or Hofmann product. In nucleophilic substitution reactions involving substrates with multiple potential leaving groups, the nature of the nucleophile and reaction conditions can determine which group is displaced.

Studies on other systems, such as the transformation of 1,2,4-triketone analogs, have shown that the structure of the reactants and the reaction conditions (e.g., temperature, catalysts) can significantly influence both the chemo- and regioselectivity of the reactions. mdpi.com These principles are equally applicable to the transformations of this compound.

Advanced Materials Science and Chemical Engineering Applications of Sulfone Derivatives

Sulfone-Based Electrolytes in Electrochemical Energy Storage Systems

The pursuit of higher energy density and safer batteries has led to significant research into alternative electrolyte formulations. Among the promising candidates, sulfone-based electrolytes, particularly those containing ethyl 2-methoxyethylsulfone, have garnered attention for their unique electrochemical properties. These electrolytes are being explored for their potential to enable high-voltage battery chemistries, moving beyond the limitations of conventional carbonate-based systems.

Investigation of Electrochemical Stability Windows

A critical parameter for any electrolyte is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. Sulfone-based electrolytes have demonstrated wide electrochemical stability windows, often exceeding 5.0 V versus Li/Li+. researchgate.netgoogle.com This inherent high voltage stability is a key attribute that makes them suitable for use with high-voltage cathode materials.

For instance, research has shown that ethyl methyl sulfone (EMS) exhibits remarkable electrochemical stability, reaching up to 5.8 V vs. Li/Li+. google.com The introduction of an ether linkage, as in this compound, can influence the ESW. Studies on analogous oligoether-containing sulfones have revealed that the electrochemical stability window tends to increase as the length of the oligoether chains decreases. researchgate.netgoogle.com Theoretical studies using density functional theory (DFT) have been employed to understand the high oxidation stability of sulfones, suggesting that intermolecular interactions and the formation of specific molecular structures play a crucial role. researchgate.net

The electrochemical stability of sulfone-based electrolytes can be further tailored by the choice of the lithium salt. For example, the use of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in conjunction with sulfone solvents has been a common strategy in evaluating their performance. researchgate.net The stability of these electrolytes is not only a function of the solvent itself but also the complex interactions between the solvent molecules, the lithium cations, and the anions of the salt. researchgate.net

Mechanisms of Ionic Conduction in Sulfone-Based Electrolytes

The mechanism of ion transport in sulfone-based electrolytes is a complex phenomenon influenced by factors such as viscosity, ion-solvent interactions, and the degree of salt dissociation. In liquid electrolytes, ionic conduction occurs through the movement of solvated ions, where the solvent molecules form a coordination shell around the lithium cation. researchgate.net The viscosity of sulfone electrolytes can be relatively high, which can impede ion mobility and result in lower ionic conductivity compared to conventional carbonate electrolytes. researchgate.net

To enhance ionic conductivity, various strategies are being explored. One approach involves the modification of the sulfone structure, such as the introduction of ether groups, to lower the melting point and potentially reduce viscosity. researchgate.net However, this can sometimes lead to a decrease in conductivity compared to simpler alkyl sulfones. researchgate.net

Computational studies, including molecular dynamics simulations, have provided valuable insights into the structure and transport properties of sulfone-based electrolytes. researchgate.net These simulations have highlighted the significant role of ion aggregation and the formation of bridged networks in the local structure, which in turn affects the lithium transport mechanism. researchgate.net Understanding these molecular-level interactions is crucial for designing new sulfone molecules with optimized ion transport properties.

Interfacial Phenomena at Electrode-Electrolyte Interfaces

The performance and longevity of a battery are critically dependent on the formation of a stable solid electrolyte interphase (SEI) at the anode and a stable cathode-electrolyte interphase (CEI) at the cathode. researchgate.net The composition and properties of these interphases are determined by the electrochemical reactions between the electrolyte components and the electrode surfaces.

While sulfone-based electrolytes exhibit excellent anodic stability, they have shown incompatibility with traditional graphite (B72142) anodes. researchgate.net This incompatibility often leads to poor cycling performance due to the continuous decomposition of the electrolyte and the unstable nature of the SEI formed on the graphite surface. To address this issue, the use of additives has been investigated. For example, the addition of vinylene carbonate (VC) has been shown to improve the cycling performance of graphite-based cells with sulfone electrolytes by facilitating the formation of a more effective SEI. researchgate.net

At the cathode interface, the high voltage stability of sulfones is advantageous. The formation of a robust CEI is essential to prevent the degradation of the high-voltage cathode material and the electrolyte, especially at elevated temperatures. researchgate.net The ability of sulfone-based electrolytes to suppress impedance rise and improve cyclic stability in high-voltage cells demonstrates their potential in creating a more stable electrode-electrolyte interface. researchgate.net

Performance in Lithium-Ion and Next-Generation Battery Architectures

The application of this compound and related sulfone electrolytes has been explored in various battery systems. In lithium-ion batteries, while challenges with graphite anodes persist, promising results have been achieved with other electrode materials. For instance, cells employing a lithium metal anode and a manganate (B1198562) cathode with a sulfone electrolyte have demonstrated good performance, maintaining high coulombic efficiency over numerous cycles. researchgate.netgoogle.com

The superior thermal and electrochemical stability of sulfones makes them particularly attractive for high-voltage applications. researchgate.net For example, electrolytes based on sulfones have shown improved cyclic stability and higher reversible capacity in high-voltage Li-ion cells compared to conventional carbonate-based electrolytes, especially at elevated temperatures. researchgate.net

Looking towards next-generation battery technologies, such as lithium-sulfur and all-solid-state batteries, the unique properties of sulfones could be beneficial. flashbattery.techfrontiersin.org In solid-state batteries, for instance, the development of solid polymer electrolytes (SPEs) is a key area of research. While not directly this compound, the fundamental understanding of ion transport and interfacial phenomena in liquid sulfone electrolytes can inform the design of novel SPEs with improved performance. The high voltage stability of the sulfone functional group could be incorporated into polymer backbones to create safer and more durable solid-state batteries. sciopen.com

Computational Design of Advanced Electrolyte Systems

Computational methods, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, are playing an increasingly important role in the design and development of new electrolyte materials. frontiersin.org These techniques allow for the prediction of key properties such as electrochemical stability, ionic conductivity, and solvation behavior before a molecule is synthesized in the lab.

For sulfone-based electrolytes, computational studies have been instrumental in understanding the factors that contribute to their high voltage stability. researchgate.net By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate the oxidation and reduction potentials of different sulfone molecules. researchgate.net This allows for the in-silico screening of large libraries of candidate molecules to identify those with the most promising electrochemical properties.

Furthermore, MD simulations can provide detailed insights into the liquid structure and dynamics of the electrolyte, including the coordination of lithium ions by sulfone molecules and the formation of ion pairs and aggregates. researchgate.net This information is crucial for understanding the mechanisms of ionic conduction and for designing electrolytes with enhanced transport properties. The synergy between computational modeling and experimental validation is accelerating the discovery of advanced electrolyte systems for next-generation energy storage.

Applications in Polymer Science and Composite Materials Development

While the primary focus of research on this compound has been in the field of electrochemistry, its chemical structure suggests potential applications in polymer science and the development of composite materials. The sulfone group is a key component in high-performance polymers known as poly(arylene ether sulfone)s (PAES), which are valued for their high thermal stability, mechanical strength, and chemical resistance.

Although direct applications of this compound in commercially available polymers or composites are not widely documented, its chemical motifs are relevant to the design of advanced materials. For instance, the incorporation of similar structures into polymer backbones could be a strategy to tailor properties such as solubility, thermal stability, and adhesion in composite systems. Further research in this area could uncover new opportunities for this and related sulfone compounds in materials science.

Sulfone-Containing Polymers for High-Performance Materials

There is a significant gap in the scientific literature regarding the direct use of this compound as a monomer or additive in the synthesis of sulfone-containing polymers for high-performance materials. Sulfone polymers, such as polyethersulfone (PES) and polysulfone (PSU), are a well-established class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties are primarily attributed to the rigid and highly polar sulfone group (-SO2-) in their polymer backbone.

The synthesis of these polymers typically involves the polycondensation of aromatic dihalides with aromatic diphenols, where the sulfone group is an integral part of one of the monomers. While this compound contains a sulfone group, its aliphatic and non-symmetrical structure does not lend itself to the typical polymerization reactions used to create high-performance aromatic sulfone polymers.

Table 1: General Properties of High-Performance Aromatic Sulfone Polymers

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 180 - 250 °C |

| Tensile Strength | 70 - 100 MPa |

| Flexural Modulus | 2.5 - 3.0 GPa |

| Chemical Resistance | Good resistance to acids, bases, and many organic solvents |

Integration into Advanced Composite Structures

Advanced composite materials, which combine a reinforcing fiber (e.g., carbon, glass) with a polymer matrix, benefit from the high-performance characteristics of the matrix material. Aromatic sulfone polymers are often used as matrices in advanced composites for aerospace, automotive, and industrial applications due to their high-temperature performance and resistance to harsh environments.

There are no specific research findings or documented applications detailing the integration of this compound into advanced composite structures. Its potential role would likely be as a component of the matrix, but without polymerization data or studies on its interaction with reinforcing fibers, its suitability and impact on the final composite's properties remain unknown.

Novel Applications in Chemical Engineering Processes

The applications of this compound in broader chemical engineering processes are not well-documented in publicly available research. However, based on its chemical structure, some potential roles can be hypothesized.

Role as Specialty Solvents or Reaction Media

The sulfone group in this compound imparts a high degree of polarity to the molecule. Polar aprotic solvents are valuable in a variety of chemical reactions. While there is a lack of specific studies using this compound as a reaction medium, some sources categorize it under "organic solvents."

One area where a related compound, ethyl methyl sulfone (EMS), has been investigated is in electrolytes for lithium-ion batteries. Research has shown that non-symmetrical, non-cyclic sulfones can have low melting points and wide electrochemical stability windows, making them potentially suitable as electrolyte solvents. For instance, this compound is noted to have a melting point of 20 °C. This suggests a potential application as a specialty solvent in electrochemical systems.

Table 2: Physical Properties of this compound and a Related Sulfone

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 25062-87-7 | 152.21 | 20 |

| Diethyl sulfone (DES) | 597-35-3 | 122.19 | 74 |

This table includes data for this compound and a related symmetric sulfone for comparison.

Separation Processes and Membrane Technologies

There is no available research specifically investigating the use of this compound in separation processes or membrane technologies. The development of membranes for separations often involves the use of high-performance polymers, including aromatic sulfone polymers, due to their mechanical and chemical stability. As there is no evidence of this compound being used to produce such polymers, its direct role in membrane formation is not established.

Q & A

Q. How can researchers address ethical gaps in historical studies on sulfone compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.